6-tert-butyl-2H-isoquinolin-1-one
Description
6-tert-butyl-2H-isoquinolin-1-one is an isoquinoline derivative featuring a tert-butyl substituent at the 6-position of the heterocyclic ring. The tert-butyl group, a bulky alkyl substituent, significantly influences the compound's steric and electronic properties. This modification enhances solubility in non-polar solvents and may improve thermal stability, making it valuable in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6-tert-butyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-8H,1-3H3,(H,14,15) |
InChI Key |
AFJQEPASWVJQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Curtius Rearrangement/Electrocyclization Approach
This method, described in US8716481B2, involves a high-temperature Curtius rearrangement followed by electrocyclization to construct the isoquinolinone core. The synthesis begins with N-heterocycloalkoxy-2-methyl-benzonitrile , which undergoes vinylation with tert-butyloxybis(dimethylamino)methane at 120–170°C to form N-heterocycloalkoxy-2-((E)-2-dimethylamino-vinyl)-benzonitrile (VI) . Cyclization in methanolic HCl at reflux yields the hydrochloride salt of the target compound.
Key Steps :
-
Vinylation : tert-Butyloxybis(dimethylamino)methane facilitates the formation of the enamine intermediate.
-
Cyclization : Methanolic HCl induces ring closure via acid-catalyzed electrocyclization.
-
Deprotection : Hydrogenolysis on Pd/C removes protecting groups, yielding the free base.
Yield : 83% after recrystallization (isopropanol/water).
Advantages : High regioselectivity for the 6-position.
Limitations : Requires handling of energetic acyl azides and high temperatures.
Alkoxy-Bis(dialkylamino)methane-Mediated Synthesis
US8785642B2 outlines a cost-effective route using tert-butyloxy-bis-(dimethylamino)methane to generate intermediates. The process starts with 4-[4-cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester , which undergoes cyclization in n-butanol with hydrohalic acid.
Reaction Conditions :
-
Solvent : n-Butanol (preferred for solubility and boiling point).
-
Acid : Concentrated HCl or HBr.
-
Temperature : Reflux (117–118°C for n-butanol).
Yield : 96.4% purity after recrystallization.
Advantages : Avoids expensive reagents; suitable for large-scale production.
Limitations : Requires meticulous control of stoichiometry to prevent byproducts.
Comparative Analysis of Synthetic Methods
Critical Discussion of Methodological Challenges
Protecting Group Strategies
The tert-butyl group is typically introduced via Boc (tert-butoxycarbonyl) protection. US8785642B2 highlights the use of piperidine-1-carboxylic acid tert-butyl ester intermediates, which are stable under acidic cyclization conditions. Deprotection with HCl in dioxane or TFA affords the free amine, crucial for subsequent functionalization.
Solvent and Temperature Optimization
n-Butanol emerges as the optimal solvent due to its high boiling point (117°C) and ability to dissolve both polar and non-polar intermediates. Lower alcohols (e.g., methanol) result in incomplete cyclization, while aprotic solvents (e.g., DMF) promote side reactions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
